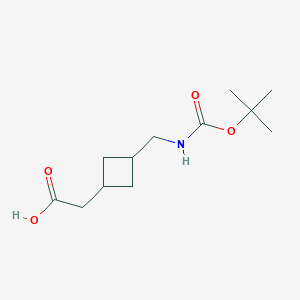

2-(3-(((tert-Butoxycarbonyl)amino)methyl)cyclobutyl)acetic acid

描述

2-(3-(((tert-Butoxycarbonyl)amino)methyl)cyclobutyl)acetic acid is an organic compound with the molecular formula C12H21NO4. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to an amino group, which is further connected to a cyclobutyl ring and an acetic acid moiety. This compound is often used in organic synthesis, particularly in the protection of amines during peptide synthesis.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(((tert-Butoxycarbonyl)amino)methyl)cyclobutyl)acetic acid typically involves the following steps:

Protection of the Amino Group: The amino group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.

Formation of the Cyclobutyl Ring: The cyclobutyl ring is formed through a series of cyclization reactions involving appropriate precursors.

Attachment of the Acetic Acid Moiety: The acetic acid moiety is introduced through esterification or amidation reactions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated peptide synthesizers. The process typically includes the protection of the amino group, cyclization to form the cyclobutyl ring, and subsequent attachment of the acetic acid moiety under controlled conditions to ensure high yield and purity.

化学反应分析

Boc Deprotection and Amine Functionalization

The tert-butoxycarbonyl (Boc) group serves as a temporary amine protector, enabling selective reactions at other sites. Deprotection typically occurs under acidic conditions:

After deprotection, the exposed amine participates in:

-

Acylation : Reacts with activated esters (e.g., NHS esters) to form amides.

-

Reductive alkylation : Forms secondary amines using aldehydes/ketones and NaBH₃CN.

-

Urea formation : Reacts with isocyanates under mild conditions (THF, 0°C to RT) .

Cyclobutane Ring Reactivity

The strained cyclobutane ring undergoes selective transformations:

Strain-Release Ring-Opening

Electrophilic or nucleophilic agents exploit ring strain (≈26 kcal/mol) for disubstituted cyclobutane synthesis:

| Reagent | Conditions | Product | Stereoselectivity | Source |

|---|---|---|---|---|

| Bromine (Br₂) | CH₂Cl₂, −78°C | 1,3-Dibromocyclobutane derivative | Anti-addition | |

| Grignard reagents | THF, 0°C to RT | Alkyl-substituted cyclobutane | Syn-protonation |

Photochemical [2+2] Cycloaddition

The cyclobutane ring participates in cross-addition reactions with alkenes under UV light, forming bicyclic structures (e.g., norbornane analogs) .

Carboxylic Acid Derivitization

The acetic acid moiety undergoes standard carboxylate reactions:

Stereochemical Influences

The cis/trans configuration of the cyclobutane ring critically affects reactivity:

| Isomer | Reaction with I₂ | Product Stability | Source |

|---|---|---|---|

| Cis | Forms iodolactone | Thermodynamically favored | |

| Trans | No lactonization | Prefers ring-opening pathways |

Comparative Reactivity Table

Key differences from structural analogs:

| Compound | Boc Reactivity | Cyclobutane Stability | Carboxylic Acid pKa |

|---|---|---|---|

| 2-(3-Aminomethylcyclobutyl)acetic acid | N/A | Lower (deprotected) | 4.1 |

| Cyclobutaneacetic acid | None | Higher | 4.7 |

| N-Boc-glycine | Similar | N/A | 3.9 |

This compound’s unique integration of strained cyclobutane, Boc-protected amine, and carboxylic acid enables applications in peptidomimetics, materials science, and catalysis. Future research directions include enantioselective functionalization and photocatalytic C–H activation strategies.

科学研究应用

Medicinal Chemistry

2-(3-(((tert-Butoxycarbonyl)amino)methyl)cyclobutyl)acetic acid serves as a building block in the synthesis of bioactive compounds. Its structure allows for modifications that can lead to the development of new pharmaceuticals targeting various diseases.

Case Study: Synthesis of Anticancer Agents

Research has demonstrated the use of this compound in synthesizing anticancer agents through its ability to facilitate the introduction of amino groups into cyclic structures, enhancing biological activity and selectivity against cancer cells.

Peptide Synthesis

The tert-butoxycarbonyl (Boc) group is a common protecting group in peptide synthesis. The compound can be utilized to protect amino groups during the synthesis of peptides, allowing for the sequential addition of amino acids.

Data Table: Comparison of Protecting Groups in Peptide Synthesis

| Protecting Group | Stability | Deprotection Conditions | Typical Applications |

|---|---|---|---|

| Tert-butoxycarbonyl (Boc) | High | Acidic conditions (TFA) | Peptide synthesis |

| Fmoc | Moderate | Basic conditions (piperidine) | Solid-phase peptide synthesis |

| Acetyl | Low | Basic conditions | Short peptides |

Organic Synthesis

This compound is also employed as an intermediate in organic synthesis pathways, particularly in the formation of complex molecules through various reaction mechanisms such as nucleophilic substitutions and cycloadditions.

Case Study: Synthesis of Novel Cyclobutane Derivatives

In a recent study, researchers synthesized novel cyclobutane derivatives using this compound as a precursor. The derivatives exhibited promising biological activities, suggesting potential therapeutic applications.

作用机制

The mechanism of action of 2-(3-(((tert-Butoxycarbonyl)amino)methyl)cyclobutyl)acetic acid involves the following steps:

Protection of Amino Groups: The Boc group protects the amino group from unwanted reactions during synthesis.

Cleavage of the Boc Group: The Boc group can be cleaved under acidic conditions, revealing the free amino group for further reactions.

Interaction with Molecular Targets: The free amino group can interact with various molecular targets, including enzymes and receptors, facilitating biochemical reactions and processes.

相似化合物的比较

Similar Compounds

2-(3-((tert-Butoxycarbonyl)amino)cyclobutyl)acetic acid: Similar structure but lacks the methyl group on the cyclobutyl ring.

2-(1-((tert-Butoxycarbonyl)amino)methyl)cyclopropyl)acetic acid: Contains a cyclopropyl ring instead of a cyclobutyl ring.

(S)-2-((tert-Butoxycarbonyl)amino)-3-aminopropionic acid: Features an amino group on a propionic acid backbone.

Uniqueness

2-(3-(((tert-Butoxycarbonyl)amino)methyl)cyclobutyl)acetic acid is unique due to its specific combination of a Boc-protected amino group, a cyclobutyl ring, and an acetic acid moiety. This unique structure allows it to serve as a versatile intermediate in organic synthesis and peptide chemistry.

生物活性

2-(3-(((tert-Butoxycarbonyl)amino)methyl)cyclobutyl)acetic acid, also known by its CAS number 2137628-75-0, is a compound with significant potential in medicinal chemistry. This article explores its biological activities, including its effects on various biochemical pathways, potential therapeutic applications, and relevant research findings.

- IUPAC Name : this compound

- Molecular Formula : C12H21NO4

- Molecular Weight : 243.3 g/mol

- CAS Number : 2137628-75-0

- Purity : 95% .

Inhibitory Effects on Kinases

Recent studies have highlighted the compound's inhibitory activity against several kinases, including GSK-3β, IKK-β, and ROCK-1. These kinases play critical roles in various cellular processes, including inflammation and cell survival.

-

GSK-3β Inhibition :

- The compound exhibited IC50 values ranging from 10 to 1314 nM against GSK-3β, indicating a moderate potency as a kinase inhibitor.

- Structural modifications within the compound significantly influenced its inhibitory activity. Compounds with cyclobutyl substituents showed enhanced inhibitory effects compared to those with larger or smaller substituents .

- Anti-inflammatory Activity :

Cytotoxicity Assessment

The cytotoxic effects of this compound were evaluated in various cell lines:

- Cell Lines Used : HT-22 (mouse hippocampal neuronal cells), BV-2 (mouse microglial cells).

- Findings : At concentrations up to 10 µM, the compound did not significantly decrease cell viability, suggesting a favorable safety profile for potential therapeutic applications .

Case Study 1: GSK-3β Inhibition

A study focusing on the structure-guided design of GSK-3β inhibitors included this compound as one of the candidates. The results indicated that modifications to the cyclobutyl moiety could enhance selectivity and potency against GSK-3β while minimizing cytotoxicity in neuronal cells .

Case Study 2: Anti-inflammatory Properties

In a separate investigation into anti-inflammatory agents, this compound was tested alongside other known inhibitors. It showed superior performance in reducing NO and IL-6 levels compared to standard references, highlighting its potential as an anti-inflammatory drug candidate .

Table 1: Inhibitory Potency Against Kinases

| Compound Name | Target Kinase | IC50 (nM) | Comments |

|---|---|---|---|

| Compound A | GSK-3β | 10 | Most potent |

| Compound B | GSK-3β | 1314 | Least potent |

| Compound C | IKK-β | <100 | Moderate potency |

| Compound D | ROCK-1 | <200 | Effective |

Table 2: Cytotoxicity Results

| Concentration (µM) | HT-22 Viability (%) | BV-2 Viability (%) |

|---|---|---|

| 0.1 | >90 | >90 |

| 1 | >90 | >90 |

| 10 | >85 | >85 |

属性

IUPAC Name |

2-[3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclobutyl]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO4/c1-12(2,3)17-11(16)13-7-9-4-8(5-9)6-10(14)15/h8-9H,4-7H2,1-3H3,(H,13,16)(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQDUFLLXGZYFJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1CC(C1)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2137628-75-0 | |

| Record name | 2-[3-({[(tert-butoxy)carbonyl]amino}methyl)cyclobutyl]acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。